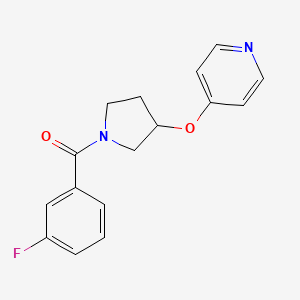![molecular formula C15H11Cl2FN2O B3009553 2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 577761-21-8](/img/structure/B3009553.png)
2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol involves a series of steps that ensure the formation of the desired pyrazoline ring structure. In the first paper, the synthesis of 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline is described. The compound was synthesized and then characterized using various techniques such as elemental analysis, IR, UV-vis, and X-ray single crystal diffraction. The synthesis process is not detailed in the abstract, but the characterization suggests a successful formation of the pyrazoline compound .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is confirmed through X-ray diffraction and optimized using density functional theory (DFT) calculations. For instance, the first paper reports the use of the B3LYP method at a 6-31G* basis set to predict the geometry, which was found to be in good agreement with the experimental data. The vibrational frequencies predicted by DFT were also compared with the experimental IR spectra, providing further validation of the molecular structure . Similarly, the third paper describes the planarity of the benzene ring system and the dihedral angles between the pyrazole rings, which were confirmed by both experimental and theoretical studies .
Chemical Reactions Analysis
The abstracts provided do not detail specific chemical reactions or pathways involved in the synthesis or reactivity of the compounds. However, the use of DFT and other computational methods to predict electronic transitions, such as n-->pi* and pi-->pi*, suggests that the compounds could participate in various chemical reactions based on their electronic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are explored through computational and experimental methods. The first paper discusses the thermodynamic properties at different temperatures, revealing correlations between heat capacity (Cp,m), entropy (S,m), enthalpy (H,m), and temperature. These properties are essential for understanding the stability and reactivity of the compound . The second paper provides insights into the molecular electrostatic potential (MEP), HOMO - LUMO energies, and other parameters like Fukui functions, which are crucial for predicting the reactivity of the molecule . The luminescent properties of the compound described in the third paper add another dimension to the physical properties, potentially opening up applications in materials science .
Applications De Recherche Scientifique
Synthesis and Structural Insights
2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol and its derivatives are primarily explored in the synthesis and structural characterization studies, focusing on their potential for forming stable crystal structures and understanding their molecular interactions. These compounds exhibit interesting conformational properties due to the presence of the pyrazole ring, which can assume an envelope conformation. The structural insights gained from these studies provide a foundation for further research into their chemical and physical properties, including intermolecular interactions like C-H...π and C-Cl...π contacts, which are crucial for forming molecular chains and influencing crystal packing (D. Chopra, T. Mohan, B. Vishalakshi, T. Row, 2007).
Molecular Docking and Quantum Chemical Calculations
Significant work has been done on understanding the molecular structure through density functional theory (DFT), molecular docking, and quantum chemical calculations. These studies reveal detailed insights into the geometry, vibrational spectra, and potential energy distribution of the molecules. Moreover, natural bond orbital analysis, molecular electrostatic potential, HOMO-LUMO analyses, and Fukui functions provide a comprehensive understanding of the intramolecular charge transfer and reactivity of these compounds. Such in-depth computational analyses are pivotal for predicting biological effects and guiding the synthesis of biologically active molecules (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Photophysical and Physicochemical Investigations
The research extends to photophysical and physicochemical investigations, particularly focusing on novel pyrazoline derivatives as heterocyclic chromophores. These studies are crucial for developing fluorescent chemosensors, highlighting their utility in detecting metal ions such as Fe3+. The ability to synthesize and structurally characterize these compounds, combined with a thorough understanding of their emission properties and quantum yields, opens new avenues for their application in sensitive and selective detection methods (Salman A. Khan, 2020).
Antimicrobial and Anticancer Activities
A fascinating area of application for these compounds is in the development of novel antimicrobial and anticancer agents. The structural motifs present in 2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol derivatives have been explored for their potential biological activities. Through synthesis and screening, certain derivatives have shown promising antimicrobial activities against a range of bacterial and fungal strains. Additionally, some compounds have exhibited significant anticancer activities, particularly against lung cancer cell lines, showcasing their potential as therapeutic agents (B. S. Holla, K. Bhat, N. S. Shetty, 2003; A. G. Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005).
Propriétés
IUPAC Name |
2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN2O/c16-8-5-10(15(21)11(17)6-8)14-7-13(19-20-14)9-3-1-2-4-12(9)18/h1-6,13,19,21H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDNBAVIKZETQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=C(C(=CC(=C2)Cl)Cl)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-6-(5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

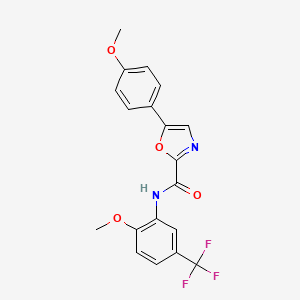
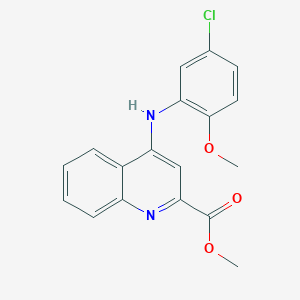

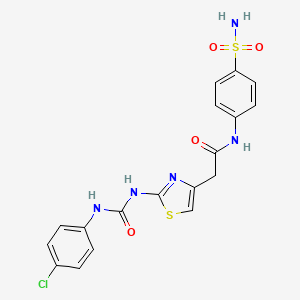

![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide](/img/structure/B3009482.png)
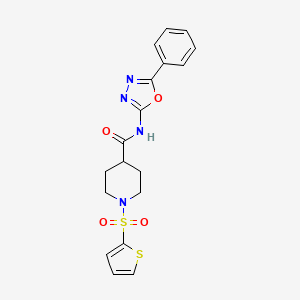
![[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B3009484.png)
![ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B3009486.png)


